1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hcl
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the hydrogenation of naphthalene to form tetrahydronaphthalene, which is then subjected to a Friedel-Crafts alkylation reaction to introduce the ethan-1-amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure reactors to ensure efficient conversion of naphthalene to tetrahydronaphthalene. The subsequent steps involve large-scale Friedel-Crafts reactions and amination processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a reduced state.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: A compound with a similar tetrahydronaphthalene structure, used in the treatment of hyperparathyroidism.
Tetrahydro Cinacalcet: A hydrogenated impurity of Cinacalcet, also containing a tetrahydronaphthalene ring.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H |
InChI Key |
WUZVCPMICBZLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)N.Cl |
Origin of Product |
United States |
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